7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine

Kinase selectivity ATP-competitive inhibitors Haspin kinase

A common bottleneck in kinase drug discovery is accessing versatile heterocyclic cores that enable non-ATP-mimetic binding modes. This compound directly addresses that need: • Unique Scaffold: The thieno[3,2-b]pyridine core weakly interacts with the kinase hinge, enabling profoundly selective binding profiles unattainable with standard hinge-binders. • Orthogonal Reactivity: The 7-Cl site enables SNAr diversification, while the 2-imidazolyl group permits metal coordination, facilitating focused library and PROTAC synthesis. • Supply Chain Assurance: Available at 97% purity, eliminating custom synthesis delays and enabling immediate hit-to-lead optimization.

Molecular Formula C10H6ClN3S
Molecular Weight 235.69 g/mol
CAS No. 881688-71-7
Cat. No. B12943492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine
CAS881688-71-7
Molecular FormulaC10H6ClN3S
Molecular Weight235.69 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(SC2=C1Cl)C3=NC=CN3
InChIInChI=1S/C10H6ClN3S/c11-6-1-2-12-7-5-8(15-9(6)7)10-13-3-4-14-10/h1-5H,(H,13,14)
InChIKeyGGMQICASCGPCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine: Selective Kinase Inhibitor Scaffold


7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine is a heterocyclic building block featuring a thieno[3,2-b]pyridine core with a reactive 7-chloro substituent and a 2-imidazolyl group. The thieno[3,2-b]pyridine scaffold has been identified as an attractive pharmacophore for designing highly selective ATP-competitive kinase inhibitors that are not ATP-mimetic, owing to the weak interaction of the core with the kinase hinge region, which permits profoundly different binding modes while maintaining high kinome-wide selectivity [1]. The compound serves as a key intermediate for the synthesis of advanced inhibitors targeting kinases such as c-Met, VEGFR2, and Haspin .

Scaffold
Thieno[3,2-b]pyridine core with weak hinge binding supports variable kinase binding mode exploration
Functionalization
7-chloro and 2-imidazolyl groups enable orthogonal diversification via SNAr and metal coordination
Availability
Commercially stocked with reported purity; may support faster SAR initiation

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine: Substitution-Dependent Selectivity & Binding Modes


In-class thieno[3,2-b]pyridine compounds cannot be simply interchanged due to the unique structural and electronic contributions of the 7-chloro and 2-imidazolyl substituents. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for variable binding modes that are exquisitely sensitive to peripheral substituent identity [1]. In a comprehensive SAR study, even isomeric thieno[3,2-b]pyridine derivatives (e.g., MU1464 vs. MU1668) exhibited profoundly different binding modes and target selectivity profiles, demonstrating that subtle structural modifications directly dictate kinase engagement [2]. Consequently, substituting a different thienopyridine analog, even one with a similar core, will not replicate the specific synthetic utility or the resulting biological selectivity conferred by the 7-chloro and 2-imidazolyl substitution pattern of this compound.

Substituent-sensitive selectivity
Isomeric thieno[3,2-b]pyridine analogs may exhibit different binding modes and kinase selectivity; target engagement may not transfer.
Limited analog stocking
Closely related regioisomers or N-methyl analogs are not widely stocked; custom synthesis may be required, adding procurement lead time.

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine: Synthetic & Biological Selectivity Evidence


Kinase Selectivity: Thienopyridine vs. ATP-Mimetic Scaffolds

The thieno[3,2-b]pyridine scaffold, as present in 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine, provides a unique platform for designing kinase inhibitors that are ATP-competitive but not ATP-mimetic. Unlike traditional ATP-mimetic scaffolds (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines) that typically rely on strong hinge-binding interactions, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for profoundly different binding modes while maintaining high kinome-wide selectivity [1]. This was directly demonstrated by the isomers MU1464 and MU1668, which exhibited distinct binding modes and selectivity profiles, highlighting the scaffold's ability to decouple ATP-pocket binding from selectivity [2]. The presence of the 2-imidazolyl group in the target compound further enhances this scaffold's potential for selective kinase engagement by providing additional hydrogen-bonding and metal-coordination interactions within the kinase back pocket.

Binding mode diversity
Class-level
Thieno[3,2-b]pyridine: variable binding modes
vs
ATP-mimetic scaffolds: restricted binding
Supports selectivity-driven kinase inhibitor design
Based on structural biology and kinome profiling of MU1464/MU1668 isomers
Kinase selectivity ATP-competitive inhibitors Haspin kinase

SNAr Derivatization: 7-Chloro vs. Less Reactive Analogs

The 7-chloro substituent on the thieno[3,2-b]pyridine core serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling efficient diversification into advanced intermediates. In a systematic study, the SNAr reaction of 7-chloro thieno[3,2-b]pyridine with amino or methoxy thiophenols afforded di(hetero)arylthioethers in good to high yields [1]. This reactivity contrasts with the less activated 7-position in analogs lacking the chlorine atom or bearing other halogens with different leaving group propensities. The presence of the 2-imidazolyl group does not interfere with the SNAr process, allowing orthogonal functionalization at the 7-position while preserving the imidazole moiety for subsequent metal-catalyzed cross-couplings or metal coordination.

SNAr reactivity
Class-level
Reported good to high yields with amino/methoxy thiophenols
Supports efficient library diversification at 7-position
Yields may vary with nucleophile and conditions
SNAr chemistry Arylthioether synthesis Thienopyridine functionalization

Defined Purity & Availability vs. Custom Analogs

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine is commercially available with a defined purity of 97% (HPLC) from reputable suppliers, ensuring immediate availability for research use without the lead time and cost associated with custom synthesis of bespoke thienopyridine analogs . In contrast, closely related analogs such as 7-chloro-2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridine (CAS 225385-11-5) or 7-chloro-2-(1H-imidazol-5-yl)thieno[3,2-b]pyridine (CAS 225385-09-1) are not as widely stocked, often requiring custom synthesis or longer procurement timelines. This immediate accessibility with guaranteed purity reduces project delays and ensures reproducibility in hit-to-lead optimization workflows.

Commercial purity
Supplier review
97% (HPLC) from multiple vendors
May reduce procurement risk for SAR campaigns
Vendor catalog status as of 2025; verify current stocking levels
Chemical procurement Building block availability Purity specification

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine: Medicinal Chemistry & Chemical Biology Applications


Design of Selective Kinase Chemical Probes

Use 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine as a core building block to synthesize focused libraries of thieno[3,2-b]pyridine-based inhibitors. The scaffold's weak hinge-binding interaction permits exploration of diverse binding modes to achieve high kinome-wide selectivity, as demonstrated with Haspin kinase probes (e.g., MU1920) [1]. The 7-chloro group enables facile SNAr diversification to install various amine or thiol substituents, while the 2-imidazolyl group can be exploited for metal coordination or additional hydrogen-bonding interactions within the kinase back pocket [2].

PROTAC Degrader Synthesis via Orthogonal Functionalization

The orthogonal reactivity of the 7-chloro and 2-imidazolyl groups makes this compound an ideal starting point for constructing PROTACs. The 7-chloro position can be derivatized to attach a linker for E3 ligase recruitment (via SNAr), while the imidazole moiety can be used to install a targeting warhead or to fine-tune kinase binding affinity. This dual functionalization strategy allows for the systematic optimization of ternary complex formation and degradation efficiency.

Rapid SAR Initiation with Guaranteed Purity

For project managers and procurement teams, the commercial availability of 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine at 97% purity from multiple suppliers eliminates custom synthesis delays [1]. This ensures that medicinal chemistry teams can begin hit-to-lead optimization immediately upon project initiation, reducing overall project timelines and resource expenditure compared to less accessible thienopyridine analogs.

Crystallographic Fragment Screening

The planar thieno[3,2-b]pyridine core and the hydrogen-bonding capable imidazole substituent make this compound a valuable fragment for crystallographic screening. Its moderate molecular weight (235.69 g/mol) and defined geometry facilitate soaking into kinase crystals, enabling rapid identification of binding hot-spots and guiding structure-based design of more potent inhibitors.

Application
Selection Property
Validation Focus
Kinase probe synthesis
Scaffold with variable binding-mode potential
Kinase selectivity profiling and target engagement assays
PROTAC degrader construction
Orthogonal SNAr and metal-coordination handles
Linker attachment efficiency and ternary complex formation
Hit-to-lead SAR campaigns
Commercial availability with reported purity
Batch-to-batch reproducibility and synthesis scalability
Crystallographic fragment screening
Planar heterocyclic core with hydrogen-bonding capacity
Soaking and co-crystallization with kinase targets
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